molecular formula C26H21NO5 B13326244 (2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide

(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide

Cat. No.: B13326244
M. Wt: 427.4 g/mol
InChI Key: SJTBAEVBGCSWQY-GLHVWVKTSA-N
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Description

(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide is a complex organic compound characterized by multiple hydroxyphenyl groups and conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide typically involves multi-step organic reactions. One common approach includes the use of Diels-Alder reactions followed by oxidation and subsequent functional group modifications . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxy groups to carbonyl groups.

    Reduction: This can reduce the double bonds to single bonds.

    Substitution: The hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce saturated derivatives of the original compound.

Scientific Research Applications

(2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide has several scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and the effects of conjugated systems.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

Mechanism of Action

The mechanism of action of (2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-3-Hydroxy-5-(4-hydroxyphenyl)-2-((E)-3-(4-hydroxyphenyl)acryloyl)-N-phenylpenta-2,4-dienamide: Similar in structure but may have different substituents or functional groups.

    Quercetin: A flavonoid with similar hydroxyphenyl groups but a different overall structure.

    Curcumin: Another compound with conjugated double bonds and hydroxyphenyl groups, known for its anti-inflammatory properties.

Uniqueness

This compound is unique due to its specific arrangement of hydroxyphenyl groups and conjugated double bonds, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21NO5

Molecular Weight

427.4 g/mol

IUPAC Name

(2E,4E)-3-hydroxy-5-(4-hydroxyphenyl)-2-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-N-phenylpenta-2,4-dienamide

InChI

InChI=1S/C26H21NO5/c28-21-12-6-18(7-13-21)10-16-23(30)25(26(32)27-20-4-2-1-3-5-20)24(31)17-11-19-8-14-22(29)15-9-19/h1-17,28-30H,(H,27,32)/b16-10+,17-11+,25-23+

InChI Key

SJTBAEVBGCSWQY-GLHVWVKTSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C(\C=C\C2=CC=C(C=C2)O)/O)/C(=O)/C=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=C(C=CC2=CC=C(C=C2)O)O)C(=O)C=CC3=CC=C(C=C3)O

Origin of Product

United States

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